Bis(3,4-dimethoxyphenyl)methanone
Overview
Description
Bis(3,4-dimethoxyphenyl)methanone is a chemical compound that is part of a broader class of organic molecules where two aromatic rings are connected through a methanone group. The aromatic rings in this case are substituted with methoxy groups at the 3 and 4 positions. This structural motif is common in various synthetic compounds and can be found in different contexts, including materials science, pharmaceuticals, and organic chemistry research.
Synthesis Analysis
The synthesis of compounds related to bis(3,4-dimethoxyphenyl)methanone often involves reactions that form the central methanone bridge while introducing the desired substituents on the aromatic rings. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a related compound, was achieved by dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . This method showcases the use of photochemical reactions to construct complex molecules with specific functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to bis(3,4-dimethoxyphenyl)methanone has been studied using various analytical techniques. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined by single-crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring . Such structural analyses are crucial for understanding the conformation and reactivity of these molecules.
Chemical Reactions Analysis
The reactivity of methanone derivatives can be quite diverse. In one study, the reaction of various cyclobutanone derivatives with methanolic potassium hydroxide was investigated, leading to ring-opened products . These types of reactions are important for understanding the chemical behavior of bis(3,4-dimethoxyphenyl)methanone analogs and can provide insights into potential transformations they may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(3,4-dimethoxyphenyl)methanone derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the molecule's polarity, solubility, and potential for hydrogen bonding. The crystal structure analysis of related compounds often reveals the presence of hydrogen bonds and van der Waals interactions that stabilize the molecular packing in the solid state . Additionally, spectroscopic methods such as NMR and IR are used to characterize these compounds further and provide detailed information about their electronic and structural properties .
Scientific Research Applications
Synthesis and Antioxidant Properties
Bis(3,4-dimethoxyphenyl)methanone has been used in the synthesis of various bromophenol derivatives with significant antioxidant properties. Studies demonstrate that these derivatives exhibit effective antioxidant power in various in vitro assays, such as DPPH and ABTS radical scavenging activities, comparable to standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol (Balaydın et al., 2010), (Çetinkaya et al., 2012).
Carbonic Anhydrase Isoenzymes Inhibitory Effects
Research has shown that rearrangement of bis(3,4-dimethoxyphenyl)methanone can produce compounds that effectively inhibit carbonic anhydrases (CA), enzymes crucial in physiological processes like respiration and acid-base balance. These derivatives exhibit potent inhibitory potency on cytosolic isoenzymes hCA I and II, suggesting their potential as therapeutic agents (Artunç et al., 2016).
Bromination and O-Demethylation Studies
Bis(3,4-dimethoxyphenyl)methanone has been a subject of bromination studies leading to the formation of novel bromophenol derivatives. These studies provide insights into the selective O-demethylation during bromination, which is significant for understanding reaction mechanisms in organic synthesis (Çetinkaya et al., 2011).
Application in Organic Synthesis and Structural Characterization
This compound has been utilized in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. The products derived from bis(3,4-dimethoxyphenyl)methanone have been characterized using techniques like NMR and X-ray diffraction, contributing to the understanding of molecular structures in organic chemistry (Enbaraj et al., 2021), (Manolov & Ivanov, 2016).
Heat Capacity and Phase Transition Studies
Studies on derivatives of bis(3,4-dimethoxyphenyl)methanone, such as bis(4-chlorophenyl)methanone, have provided valuable data on heat capacity and phase transitions. This information is crucial for understanding the thermodynamic properties of molecular crystals (Huzisawa et al., 1999).
Safety And Hazards
The safety information for Bis(3,4-dimethoxyphenyl)methanone includes several hazard statements: H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These codes refer to specific safety precautions that should be taken when handling the compound.
properties
IUPAC Name |
bis(3,4-dimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVLSGPNFMVFOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961613 | |
Record name | Bis(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,4-dimethoxyphenyl)methanone | |
CAS RN |
4131-03-7 | |
Record name | Methanone,4-dimethoxyphenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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